molecular formula C13H10F2O B6371297 5-(2,3-Difluorophenyl)-3-methylphenol CAS No. 1261923-21-0

5-(2,3-Difluorophenyl)-3-methylphenol

Cat. No.: B6371297
CAS No.: 1261923-21-0
M. Wt: 220.21 g/mol
InChI Key: HASVJRRZHMZPFQ-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-3-methylphenol is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and a hydroxyl group on a methyl-substituted phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-3-methylphenol typically involves the introduction of fluorine atoms onto a phenyl ring followed by the attachment of a hydroxyl group. One common method involves the use of 2,3-difluorobenzene as a starting material, which undergoes a series of reactions including halogenation, methylation, and hydroxylation under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated reaction monitoring and control systems can further enhance the production process, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

5-(2,3-Difluorophenyl)-3-methylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Difluorophenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,3-difluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-5-9(7-10(16)6-8)11-3-2-4-12(14)13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVJRRZHMZPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683790
Record name 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-21-0
Record name 2',3'-Difluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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